4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol
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Overview
Description
4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol typically involves multi-step organic reactions starting from simpler aromatic compounds. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and reduction steps to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound, if required in large quantities, would likely involve optimized versions of the laboratory synthesis methods. This could include the use of catalysts to improve yield and selectivity, as well as continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming a more saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its polycyclic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular function. Additionally, the hydroxyl groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: Another PAH with a similar structure but different ring fusion pattern.
Chrysene: A PAH with four fused benzene rings, similar in size but differing in ring arrangement.
Anthracene: A simpler PAH with three fused benzene rings.
Uniqueness
4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol is unique due to its specific ring fusion pattern and the presence of multiple hydroxyl groups
Properties
CAS No. |
62533-89-5 |
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Molecular Formula |
C20H16O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
5,6-dihydro-4H-benzo[a]pyrene-4,5,5a,6-tetrol |
InChI |
InChI=1S/C20H16O4/c21-17-14-7-3-4-10-8-9-12-11-5-1-2-6-13(11)18(22)20(24,19(17)23)16(12)15(10)14/h1-9,17-19,21-24H |
InChI Key |
WFIPFBOSDFGWAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C5=C(C=CC=C5C(C(C4(C(C2=C1)O)O)O)O)C=C3 |
Origin of Product |
United States |
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